molecular formula C10H18ClNO2 B1476854 3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098123-68-1

3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1476854
CAS No.: 2098123-68-1
M. Wt: 219.71 g/mol
InChI Key: BVPOPHDUWUVIRH-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with an ethoxymethyl group at position 3 and a 3-chloropropanoyl group.

Properties

IUPAC Name

3-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-6-12(7-9)10(13)3-5-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPOPHDUWUVIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 2098123-68-1, is a synthetic organic compound that belongs to the pyrrolidine class. Its unique chemical structure includes a chloro group and an ethoxymethyl substituent, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

The molecular formula of this compound is C10H18ClNO2C_{10}H_{18}ClNO_2, with a molecular weight of approximately 219.71 g/mol. The presence of the chloro group and the ethoxymethyl moiety enhances its lipophilicity and stability, making it a candidate for various biological applications.

PropertyValue
Molecular FormulaC₁₀H₁₈ClNO₂
Molecular Weight219.71 g/mol
CAS Number2098123-68-1

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could lead to various pharmacological effects, such as modulation of mood, cognition, and potentially analgesic properties. However, detailed mechanisms are still under investigation.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antidepressant Effects : Some pyrrolidine derivatives have shown promise in animal models for their antidepressant-like effects.
  • Analgesic Properties : There is evidence suggesting that these compounds may possess analgesic properties by modulating pain pathways in the central nervous system.

Toxicity and Safety Profile

The safety profile of this compound has not been thoroughly evaluated in human studies. However, as with many synthetic organic compounds, it is essential to consider potential toxicity. Preliminary hazard information suggests that exposure may require standard safety precautions typical for handling chemical substances.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Pyrrolidine: The ethoxymethyl group at position 3 introduces steric bulk and lipophilicity compared to the methoxymethyl analog (position 2) . The ethoxy group’s longer alkyl chain may enhance solubility in non-polar solvents.

Acyl Group Variations: The 3-chloropropanoyl group is common across several compounds, imparting electrophilicity at the carbonyl carbon, which may facilitate nucleophilic substitution or condensation reactions .

Friedel-Crafts acylation () is effective for aromatic systems but less applicable to aliphatic pyrrolidine derivatives, necessitating alternative coupling strategies .

Physicochemical Properties :

  • Molecular weight differences (e.g., 205.68 vs. 219.68 g/mol) correlate with substituent size, influencing boiling points, crystallinity, and chromatographic behavior.
  • The ethoxymethyl group’s lipophilicity may enhance membrane permeability compared to hydroxymethyl or unsubstituted analogs, though experimental data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one

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